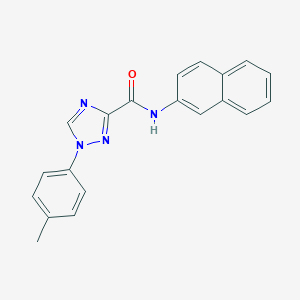
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as FPBA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPBA belongs to a class of compounds called pyrazoles, which have been extensively studied for their biological activities. In
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to act through various pathways. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide can alter the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide induces cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax, respectively. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. In the brain, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity has been well characterized. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide in lab experiments. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has poor solubility in water, which can affect its bioavailability. In addition, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has not been extensively studied in animal models, so its efficacy and safety in vivo are not well established.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to increase the yield and purity of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. Additionally, more studies are needed to evaluate the efficacy and safety of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide in animal models and to explore its potential as a therapeutic agent in various diseases. Finally, the development of more water-soluble derivatives of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide could improve its bioavailability and expand its potential applications.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 4-fluorobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. The synthesis method has been optimized to increase the yield of N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide and reduce the amount of impurities.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Formule moléculaire |
C16H12FN3O |
Poids moléculaire |
281.28 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H12FN3O/c17-13-4-6-14(7-5-13)19-16(21)12-2-8-15(9-3-12)20-11-1-10-18-20/h1-11H,(H,19,21) |
Clé InChI |
CCJVSNLBKYGJRH-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
SMILES canonique |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)


![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)

